Dibutyl 2-butoxysuccinate
CAS No.: 63842-87-5
Cat. No.: VC3804150
Molecular Formula: C16H30O5
Molecular Weight: 302.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63842-87-5 |
---|---|
Molecular Formula | C16H30O5 |
Molecular Weight | 302.41 g/mol |
IUPAC Name | dibutyl 2-butoxybutanedioate |
Standard InChI | InChI=1S/C16H30O5/c1-4-7-10-19-14(16(18)21-12-9-6-3)13-15(17)20-11-8-5-2/h14H,4-13H2,1-3H3 |
Standard InChI Key | GGAWXQQNQGESAW-UHFFFAOYSA-N |
SMILES | CCCCOC(CC(=O)OCCCC)C(=O)OCCCC |
Canonical SMILES | CCCCOC(CC(=O)OCCCC)C(=O)OCCCC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Dibutyl 2-butoxysuccinate features a succinic acid backbone () modified by two butyl ester groups and a butoxy ether substituent. The esterification of succinic acid’s carboxyl groups with butanol yields dibutyl succinate, while the addition of a butoxy group at the second carbon position distinguishes DBBS from simpler dialkyl succinates. The compound’s IUPAC name, dibutyl 2-butoxybutanedioate, reflects this substitution pattern, with the butoxy group () altering its polarity and solubility compared to unmodified esters .
Structural Comparison with Related Esters
DBBS shares structural similarities with dibutyl succinate () and dibutyl phthalate (), though its ether linkage introduces distinct reactivity. For instance, the butoxy group enhances DBBS’s solubility in nonpolar solvents, a property leveraged in plasticizer formulations. The table below contrasts key attributes of these compounds:
Synthesis and Production
Esterification Methodology
The synthesis of DBBS typically proceeds via acid-catalyzed esterification of succinic acid with excess butanol. Concentrated sulfuric acid or p-toluenesulfonic acid facilitates protonation of the carboxyl groups, enabling nucleophilic attack by butanol’s hydroxyl oxygen. The reaction mechanism follows:
Key parameters influencing yield include:
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Temperature: Optimal range of 100–120°C to balance reaction rate and side-product formation.
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Molar ratio: A 1:4 stoichiometry of succinic acid to butanol maximizes esterification efficiency.
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Catalyst loading: 2–5 wt.% acid catalyst ensures complete conversion without excessive dehydration.
Industrial-Scale Challenges
In 1,4-butanediol production, DBBS emerges as a byproduct during hydrogenation of dialkyl maleates. Patent US4032583A details its removal via azeotropic distillation with 1,4-butanediol, where DBBS forms a low-boiling azeotrope (10% DBBS) to enable purification . This process underscores DBBS’s role as an impurity necessitating advanced separation techniques, such as hydrocarbon extraction with hexane or toluene .
Physical and Chemical Properties
Thermophysical Characteristics
DBBS is a colorless liquid at ambient conditions, with a boiling point of approximately 274.5°C and a melting point of -29.0°C . Its density () and refractive index () align with trends observed for long-chain aliphatic esters . The compound’s low vapor pressure ( at 25°C) minimizes volatilization losses in high-temperature applications .
Reactivity and Stability
As an ester, DBBS undergoes hydrolysis under acidic or alkaline conditions:
This reaction is negligible at neutral pH but accelerates in industrial wastewater, necessitating controlled disposal. DBBS also participates in transesterification with polyols (e.g., glycerol), a pathway exploited in biodegradable polymer synthesis.
Applications in Industry
Plasticizer Formulations
DBBS’s compatibility with polyvinyl chloride (PVC) and polyvinyl acetate (PVAc) stems from its ability to intercalate polymer chains, reducing glass transition temperatures () by 20–30°C. Compared to phthalates, DBBS offers lower endocrine disruption potential, aligning with regulatory shifts toward safer additives .
Solvent and Intermediate Uses
In organic synthesis, DBBS serves as a high-boiling solvent for Friedel-Crafts acylations and Diels-Alder reactions. Its ether linkage stabilizes charge-separated intermediates, enhancing reaction yields in epoxide ring-opening polymerizations.
Industrial Purification and Byproduct Management
The purification of 1,4-butanediol from DBBS-contaminated streams exemplifies industrial challenges. Hydrocarbon extraction with hexane reduces DBBS content from 2.62% to trace levels, enabling recovery of 99.7% pure 1,4-butanediol . This process, detailed in Table 1, underscores the economic imperative to mitigate DBBS’s impact on polymer-grade monomer production.
Table 1: Efficiency of DBBS Removal via Hexane Extraction
Stage | DBBS Concentration (wt.%) | Removal Efficiency (%) |
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1 | 2.62 → 0.29 | 89.0 |
2 | 0.29 → 0.03 | 90.0 |
3 | 0.03 → <0.01 | >99.9 |
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